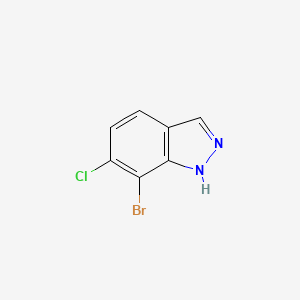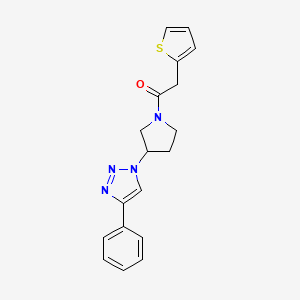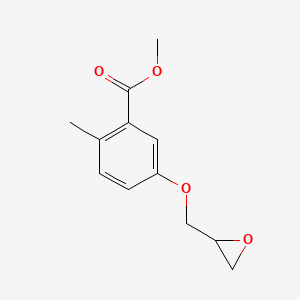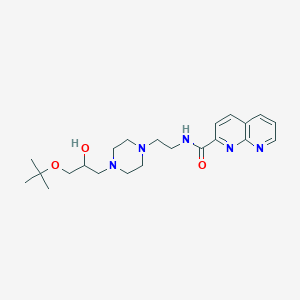
5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine is a compound that features a trifluoromethoxy group attached to a benzoxazole ring. This compound is of interest due to its unique chemical properties, which include high stability and lipophilicity. The trifluoromethoxy group is known for its ability to enhance the biological activity of molecules, making this compound a valuable subject in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine typically involves the introduction of the trifluoromethoxy group into the benzoxazole ring. One common method is the reaction of a suitable benzoxazole precursor with a trifluoromethoxylating reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzoxazole ring, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The exact molecular targets and pathways involved vary based on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted benzoxazoles and related heterocycles. Examples include:
- 5-(Trifluoromethoxy)-1,3-benzothiazol-2-amine
- 5-(Trifluoromethoxy)-1,3-benzimidazol-2-amine
Uniqueness
What sets 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine apart is its specific combination of the trifluoromethoxy group with the benzoxazole ring. This unique structure confers distinct chemical properties, such as enhanced stability and lipophilicity, which are not as pronounced in similar compounds . Additionally, its ability to modulate biological activity makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOWQOQBUXAFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)

![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)





![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
